molecular formula C14H12F2N2O2 B5146278 5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No. B5146278
M. Wt: 278.25 g/mol
InChI Key: OKDNRCFKXIJXNH-UHFFFAOYSA-N
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Description

5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a compound that has gained interest in scientific research in recent years due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is not fully understood. However, it has been suggested that the compound may act as an inhibitor of various enzymes and receptors, including the proteasome and the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
Studies have shown that 5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has various biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory and antioxidant effects. In vivo studies have shown that the compound has neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine in lab experiments include its potential as a drug candidate for the treatment of various diseases and its ability to act as a scaffold for the design of new compounds. However, the limitations of using the compound include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. One potential direction is the design of new compounds based on the scaffold of the compound with improved pharmacological properties. Another potential direction is the study of the compound's mechanism of action and its potential as a therapeutic target for the treatment of various diseases. Additionally, the compound could be studied for its potential as a diagnostic tool for various diseases.

Synthesis Methods

The synthesis of 5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can be achieved through various methods, including the reaction of 3,4-difluoroaniline with acetic anhydride, followed by cyclization with hydroxylamine hydrochloride. Another method involves the reaction of 3,4-difluorophenylacetonitrile with hydroxylamine hydrochloride and acetic anhydride. The yield of the compound varies depending on the method used but can be optimized through proper purification techniques.

Scientific Research Applications

5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, the compound has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases. In pharmacology, the compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In medicinal chemistry, the compound has been used as a scaffold for the design of new compounds with improved pharmacological properties.

properties

IUPAC Name

1-[3-(3,4-difluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c1-8(19)18-5-4-13-10(7-18)14(17-20-13)9-2-3-11(15)12(16)6-9/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDNRCFKXIJXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NO2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3,4-difluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]ethanone

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